molecular formula C21H29N5O4S B6530854 2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946225-97-4

2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No.: B6530854
CAS No.: 946225-97-4
M. Wt: 447.6 g/mol
InChI Key: RXTUERJQGKNCPJ-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yl)phenoxy]-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a compound of significant interest due to its complex structure and potential applications in various scientific fields. The compound features both phenoxy and sulfonyl groups, offering versatile reactivity and making it a candidate for numerous chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Propan-2-yl)phenoxy]-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide typically involves multiple steps:

  • Formation of the Phenoxy Moiety: : This can be achieved through a nucleophilic substitution reaction where 4-(propan-2-yl)phenol reacts with an appropriate halogenated acetic acid derivative under basic conditions.

  • Coupling with Piperazine: : The intermediate is then coupled with 4-(pyrimidin-2-yl)piperazine via a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonyl linkage.

  • Final Acetamide Formation: : The acetamide group is introduced through an amide coupling reaction, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) for optimal yields.

Industrial Production Methods

Scaling up the production involves optimizing the reaction conditions and purification steps to ensure high yield and purity. Techniques such as continuous flow chemistry and automation can be employed to increase efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The phenoxy group can undergo oxidation to form quinones.

  • Reduction: : The sulfonyl group can be reduced to sulfinyl or thiol derivatives.

  • Substitution: : Both the phenoxy and piperazine moieties are amenable to nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).

  • Substitution Reagents: : Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Reduced sulfonyl compounds.

  • Substitution: : Alkylated or acylated products depending on the reactants used.

Scientific Research Applications

Chemistry

  • Synthesis of Derivatives: : Modifying the structure for creating analogs with desired properties.

  • Catalysis: : The compound can serve as a ligand in transition metal catalysis due to its phenoxy and piperazine groups.

Biology

  • Drug Development: : Potential lead compound in pharmaceutical research due to its structural complexity and biological activity.

  • Biochemical Studies: : Useful in studying enzyme inhibition and protein-ligand interactions.

Medicine

  • Therapeutics: : Exploration as a therapeutic agent for conditions like cancer or neurological disorders.

  • Diagnostics: : Potential use in diagnostic assays due to its unique chemical structure.

Industry

  • Material Science: : Applications in the development of new materials, such as polymers or coatings.

  • Chemical Engineering: : Used in the formulation of specialty chemicals.

Mechanism of Action

The exact mechanism of action of 2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide depends on its application. In drug development, it may interact with molecular targets such as enzymes, receptors, or proteins through hydrogen bonding, van der Waals forces, or covalent interactions. The piperazine and sulfonyl groups can facilitate binding to active sites or modulate the activity of the target molecules.

Comparison with Similar Compounds

  • 2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide: : Similar structure but with a pyridine group instead of pyrimidine, which may affect binding properties and biological activity.

  • 2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(quinolin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide: : Incorporates a quinoline group, potentially offering different pharmacokinetic and pharmacodynamic profiles.

These comparisons highlight how variations in the heterocyclic group can influence the overall properties and applications of the compounds.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4S/c1-17(2)18-4-6-19(7-5-18)30-16-20(27)22-10-15-31(28,29)26-13-11-25(12-14-26)21-23-8-3-9-24-21/h3-9,17H,10-16H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTUERJQGKNCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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